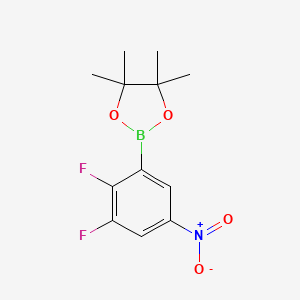

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester

CAS No.: 2377610-80-3

Cat. No.: VC4509554

Molecular Formula: C12H14BF2NO4

Molecular Weight: 285.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377610-80-3 |

|---|---|

| Molecular Formula | C12H14BF2NO4 |

| Molecular Weight | 285.05 |

| IUPAC Name | 2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3 |

| Standard InChI Key | MGQAXTCSCPDQEJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Identity

Key Structural Features:

-

Aryl Substituents: Nitro (-NO₂) at position 5 and fluorine atoms at positions 2 and 3 on the phenyl ring.

-

Boronate Core: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, providing steric protection and stability .

Synthesis and Preparation

General Protocol

The compound is synthesized via esterification of 2,3-difluoro-5-nitrophenylboronic acid with pinacol under anhydrous conditions.

*Yields for analogous compounds (e.g., 3,5-difluorophenyl derivatives) .

Critical Factors:

-

Stoichiometry: Excess pinacol (1.2 equiv) ensures complete esterification .

-

Purity: Flash chromatography removes unreacted arylboronic acid or side products .

Applications in Organic Synthesis

Reactivity and Functionalization

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalysts, base, aryl halides | Forms biaryl or heteroaryl derivatives | |

| Protodeboronation | Acidic/basic conditions | Reverts to 2,3-difluoro-5-nitrophenylboronic acid | |

| Nitro Group Reduction | H₂/Pd-C or Fe/HCl | Generates 2,3-difluoro-5-aminophenyl derivatives |

Key Advantages:

-

Electronic Effects: Fluorine atoms enhance metabolic stability and nitro groups facilitate further functionalization.

-

Steric Protection: The pinacol group stabilizes the boronate against oxidation .

Decomposition Products:

Fire Safety:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume